tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate
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Overview
Description
Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate is a water-soluble organic compound that belongs to the family of amino polycarboxylate chelating agents. It is known for its ability to form stable complexes with metal ions, making it useful in various applications, including cleaning and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate typically involves the reaction of iminodiacetic acid with maleic anhydride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, magnesium, iron, and copper.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chelation: Metal ions like calcium, magnesium, iron, and copper.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, chelation reactions result in stable metal complexes, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions and prevent unwanted reactions.
Biology: Employed in biochemical assays to remove metal ions that can interfere with biological processes.
Medicine: Investigated for its potential use in drug formulations to enhance stability and efficacy.
Industry: Utilized in cleaning products to improve performance by removing hard water minerals.
Mechanism of Action
The mechanism of action of tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate involves the formation of stable complexes with metal ions through a process called chelation. The compound binds to metal ions by donating electron pairs from its carboxylate and amine groups, forming a stable complex that prevents the metal ions from participating in further reactions .
Comparison with Similar Compounds
Similar Compounds
Tetrasodium EDTA (ethylenediaminetetraacetic acid tetrasodium salt): Another chelating agent with similar properties but different molecular structure.
Tetrasodium etidronate: Used in cosmetic formulations as a chelating agent and emulsion stabilizer.
Tetrasodium glutamate diacetate: A chelating agent used in cosmetics to maintain clarity and prevent rancidity.
Uniqueness
Tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate is unique due to its specific molecular structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly effective in applications where metal ion interference needs to be minimized .
Properties
CAS No. |
190195-65-4 |
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Molecular Formula |
C8H7NNa4O9 |
Molecular Weight |
353.10 g/mol |
IUPAC Name |
tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate |
InChI |
InChI=1S/C8H11NO9.4Na/c10-3(11)1-2(6(13)14)9-4(7(15)16)5(12)8(17)18;;;;/h2,4-5,9,12H,1H2,(H,10,11)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t2-,4-,5?;;;;/m0..../s1 |
InChI Key |
DTXLBRAVKYTGFE-HKFDIQDYSA-J |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N[C@@H](C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])NC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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